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Compound of Interest

Compound Name: p60c-src substrate II

Cat. No.: B070318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of p60c-src substrate
II to Src kinase. It is designed to be a comprehensive resource for researchers, scientists, and

professionals involved in drug development and kinase signaling research. This document

summarizes key quantitative data, details experimental methodologies for affinity

determination, and visualizes relevant biological pathways and experimental workflows.

Quantitative Analysis of Binding Affinity
The binding affinity of substrates to Src kinase is a critical parameter in understanding its

enzymatic activity and in the development of specific inhibitors. While the Michaelis constant

(Km) is a measure of the substrate concentration at which the reaction rate is half of the

maximum velocity (Vmax) and is often used as an approximation of substrate affinity, the

dissociation constant (Kd) provides a direct measure of the binding equilibrium.

Below is a summary of the reported kinetic constants for various peptide substrates of Src

kinase.
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Substrate
Name/Sequence

Binding Parameter Value Notes

p60c-src Substrate II Km 368 µM

A pentapeptide

substrate for pp60c-

src.

Vmax 1.02 µmol min⁻¹ mg⁻¹

Peptide Substrate

(acet-AEEEIYGEFEA-

NH2)

Km 494 µM

Measured using a

continuous enzymatic

assay with the Src

catalytic domain.[1]

Phosphopeptide

(Tyr(P)-Glu-Glu-Ile

motif)

Kd(app) ~3.7 nM

High-affinity binding to

the SH2 domain of

Src. Determined by

125I competition

assay and surface

plasmon resonance.

[2]

Experimental Protocols for Determining Binding
Affinity
Several methods can be employed to determine the binding affinity of a substrate to Src

kinase. This section details three common experimental protocols: a radiometric kinase assay

for determining Km, and Biolayer Interferometry (BLI) for determining the dissociation constant

(Kd).

Radiometric Src Kinase Assay for Km Determination
This protocol is a traditional and highly sensitive method for measuring kinase activity by

quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

Src Kinase: Purified, active p60c-src kinase.
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Src Kinase Substrate Peptide: (e.g., p60c-src substrate II, Ac-IYGEF-NH2). Stock solution

of known concentration.

[γ-³²P]ATP: Radioactive ATP of high specific activity.

Kinase Reaction Buffer: Typically contains Tris-HCl (pH 7.2-7.5), MgCl₂, MnCl₂, DTT, and a

phosphatase inhibitor like sodium orthovanadate.

Stopping Solution: Trichloroacetic acid (TCA) or phosphoric acid.

P81 Phosphocellulose Paper: For capturing the phosphorylated peptide.

Scintillation Counter and Scintillation Fluid.

Procedure:

Prepare Substrate Dilutions: Prepare a series of dilutions of the Src kinase substrate peptide

in the kinase reaction buffer.

Kinase Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, a fixed

amount of Src kinase, and the substrate peptide at various concentrations.

Initiate Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to a

final desired concentration.

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30

minutes), ensuring the reaction is in the linear range.

Stop Reaction: Terminate the reaction by adding cold TCA or phosphoric acid.

Capture of Phosphorylated Substrate: Spot an aliquot of the reaction mixture onto a P81

phosphocellulose paper square.

Washing: Wash the P81 papers multiple times with phosphoric acid to remove

unincorporated [γ-³²P]ATP. A final wash with acetone is often performed to aid in drying.

Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and

measure the incorporated radioactivity using a scintillation counter.
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Data Analysis: Plot the initial reaction velocities (proportional to the measured counts per

minute) against the substrate concentrations. Fit the data to the Michaelis-Menten equation

to determine the Km and Vmax values.

Biolayer Interferometry (BLI) for Kd Determination
BLI is a label-free optical biosensing technique that measures real-time biomolecular

interactions. It can be used to determine the association (kon) and dissociation (koff) rate

constants, from which the dissociation constant (Kd) is calculated (Kd = koff / kon).

Materials:

BLI Instrument: (e.g., Octet system).

Biosensors: (e.g., Streptavidin or Ni-NTA biosensors).

Biotinylated or His-tagged Src Kinase: For immobilization on the biosensor surface.

Src Kinase Substrate Peptide: The analyte in solution.

BLI Kinetics Buffer: A buffer optimized for the interaction, typically PBS or HEPES-based with

BSA and Tween-20 to reduce non-specific binding.

Procedure:

Sensor Hydration: Hydrate the biosensors in the kinetics buffer for at least 10 minutes.

Baseline: Establish a stable baseline by dipping the hydrated sensors into wells containing

only the kinetics buffer.

Immobilization of Src Kinase: Load the biotinylated or His-tagged Src kinase onto the

streptavidin or Ni-NTA biosensors, respectively. A stable signal indicates successful

immobilization.

Second Baseline: Establish a new baseline for the immobilized sensors in the kinetics buffer.

Association: Move the sensors into wells containing different concentrations of the Src

kinase substrate peptide. The binding of the substrate to the immobilized kinase will cause a
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shift in the interference pattern, which is recorded in real-time.

Dissociation: Transfer the sensors back into wells containing only the kinetics buffer. The

dissociation of the substrate from the kinase is then monitored as a decay in the signal.

Data Analysis: The resulting sensorgrams (plots of wavelength shift versus time) are

analyzed using the instrument's software. By globally fitting the association and dissociation

curves for all substrate concentrations, the kon, koff, and subsequently the Kd values are

determined.

Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental procedures is crucial for a

comprehensive understanding. The following diagrams, created using the DOT language,

illustrate the Src kinase signaling pathway and the experimental workflow for determining

binding affinity.
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Caption: Src Kinase Downstream Signaling Pathways.
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Caption: Biolayer Interferometry (BLI) Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Substrate binding to Src: A new perspective on tyrosine kinase substrate recognition from
NMR and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

2. Kinetics of p56lck and p60src Src homology 2 domain binding to tyrosine-phosphorylated
peptides determined by a competition assay or surface plasmon resonance - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Binding Affinity of p60c-src Substrate II to Src Kinase: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070318#binding-affinity-of-p60c-src-substrate-ii-to-
src-kinase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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